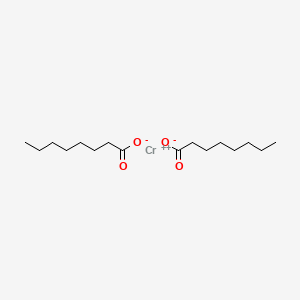
Chromium(2+) octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(2+) octanoate, also known as octanoic acid, chromium(2+) salt, is a compound with the molecular formula C16H30CrO4. It is a chromium-based compound where chromium is in the +2 oxidation state. This compound is part of the larger family of chromium carboxylates and is used in various industrial and research applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(2+) octanoate can be synthesized through the reduction of chromium(III) compounds. One common method involves the reduction of chromium(III) chloride with zinc in an acidic medium to produce chromium(II) ions, which are then reacted with octanoic acid to form this compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the chromium(II) ions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where chromium(III) compounds are reduced using a suitable reducing agent, such as zinc or aluminum, in the presence of octanoic acid. The process is optimized for yield and purity, with careful control of reaction parameters to prevent the oxidation of chromium(II) back to chromium(III).
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(2+) octanoate undergoes various chemical reactions, including:
Oxidation: Chromium(II) can be oxidized to chromium(III) or chromium(VI) under appropriate conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc.
Substitution: Ligand exchange reactions where the octanoate ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc and aluminum are frequently used as reducing agents.
Substitution: Ligand exchange can be facilitated by using different carboxylic acids or other ligands in a suitable solvent.
Major Products Formed
Oxidation: Chromium(III) octanoate or chromium(VI) compounds.
Reduction: this compound.
Substitution: Various chromium(II) carboxylates depending on the ligands used.
Applications De Recherche Scientifique
Chromium(2+) octanoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Industry: Used in the production of coatings, pigments, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism by which chromium(2+) octanoate exerts its effects involves its interaction with various molecular targets. In biological systems, chromium(II) can interact with enzymes and proteins, influencing metabolic pathways. For example, it can enhance insulin signaling by interacting with the insulin receptor and other components of the insulin signaling pathway . Additionally, chromium(II) can act as a reducing agent, participating in redox reactions that are crucial for cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium(III) octanoate: Similar in structure but with chromium in the +3 oxidation state.
Chromium(II) acetate: Another chromium(II) carboxylate with acetate as the ligand.
Chromium(II) chloride: A simple chromium(II) compound used in various chemical reactions.
Uniqueness
Chromium(2+) octanoate is unique due to its specific ligand (octanoate) and the +2 oxidation state of chromium. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, biological studies, and industrial processes. Its ability to undergo redox reactions and ligand exchange makes it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
6427-90-3 |
|---|---|
Formule moléculaire |
C16H30CrO4 |
Poids moléculaire |
338.40 g/mol |
Nom IUPAC |
chromium(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Cr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
BWABQANXZNPJFT-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cr+2] |
Numéros CAS associés |
124-07-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)

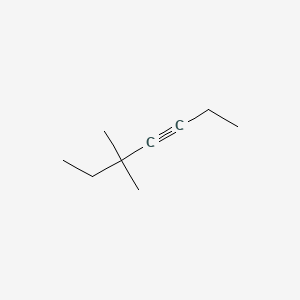
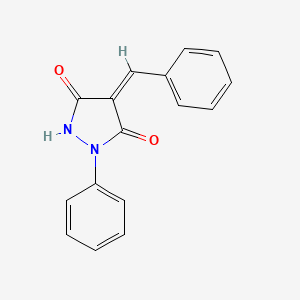
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)


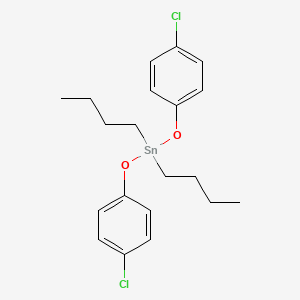

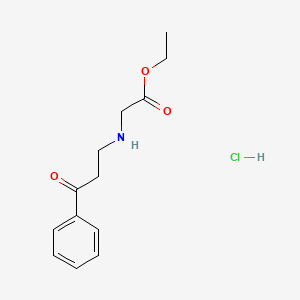
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
